(3Z,6R,7S)-3-Butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one is a natural product found in Ligusticum striatum, Angelica sinensis, and other organisms with data available.

Senkyunolide H

CAS No.: 94596-27-7

Cat. No.: VC1882535

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94596-27-7 |

|---|---|

| Molecular Formula | C12H16O4 |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | (3Z,6R,7S)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

| Standard InChI | InChI=1S/C12H16O4/c1-2-3-4-9-7-5-6-8(13)11(14)10(7)12(15)16-9/h4,8,11,13-14H,2-3,5-6H2,1H3/b9-4-/t8-,11-/m1/s1 |

| Standard InChI Key | DQNGMIQSXNGHOA-OBEBJBLMSA-N |

| Isomeric SMILES | CCC/C=C\1/C2=C([C@@H]([C@@H](CC2)O)O)C(=O)O1 |

| SMILES | CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

| Canonical SMILES | CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

Introduction

Chemical Properties and Structure

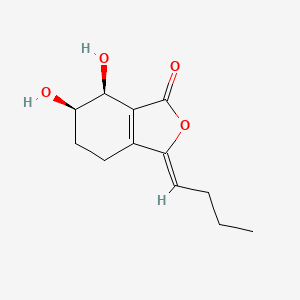

Senkyunolide H is a phthalide compound with specific chemical characteristics that contribute to its biological activities. The compound possesses the following properties:

| Property | Description |

|---|---|

| Chemical Name | (3Z,6S,7R)-3-butylidene-6,7-dihydroxy-4,5,6,7-tetrahydro-2-benzofuran-1-one |

| Chemical Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol |

| CAS Number | 94596-27-7 |

| SMILES Notation | CCCC=C1C2=C(C(C(CC2)O)O)C(=O)O1 |

The structure of Senkyunolide H features a benzofuran ring system with a butylidene side chain and two hydroxyl groups at positions 6 and 7. These structural elements, particularly the hydroxyl groups, are thought to contribute significantly to its antioxidant properties . The compound is relatively stable under various storage conditions but requires proper handling to maintain its integrity. For research purposes, it is recommended to store Senkyunolide H at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month) .

Natural Sources and Isolation

Botanical Sources

Senkyunolide H is predominantly found in plants belonging to the Umbelliferae family, with Ligusticum chuanxiong Hort (also known as Chuanxiong) being a primary source. This plant has been used in traditional Chinese medicine for centuries to treat various conditions, including cardiovascular and cerebrovascular diseases . The rhizome of Ligusticum chuanxiong contains several bioactive compounds, including multiple senkyunolide derivatives, of which Senkyunolide H is a significant component.

Extraction and Purification Methods

The isolation and purification of Senkyunolide H from plant materials involve several techniques, with counter-current chromatography (CCC) being one of the most effective methods. According to research, this technique allows for the successful isolation of Senkyunolide H along with other active compounds such as Senkyunolide I and ferulic acid from Rhizoma Chuanxiong extracts .

In a specific study, researchers employed a two-phase solvent system consisting of n-hexane–ethyl acetate–methanol–water at an optimized volume ratio of 3:7:4:6 v/v for CCC separation. Using this method, 400 mg of crude extract yielded approximately 1.7 mg of Senkyunolide H with a purity of 93% . The identification and confirmation of the compound's structure were accomplished through mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR) analyses.

Pharmacological Activities

Anti-inflammatory and Antioxidant Properties

Senkyunolide H has demonstrated significant anti-inflammatory and antioxidant activities in various experimental models. One study revealed that SNH could inhibit the activation of microglia, which are important glial cells in the spinal cord contributing to chronic pain sensitization and maintenance . The compound attenuated lipopolysaccharide (LPS)-mediated neuroinflammation and oxidative stress in BV2 microglial cells in a dose-dependent manner .

Flow cytometry analysis has shown that treatment with Senkyunolide H promotes a phenotypic shift in microglial cells from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype . This shift is crucial for reducing inflammatory responses and promoting tissue repair in the central nervous system.

Neuroprotective Effects

Senkyunolide H exhibits notable neuroprotective effects, particularly against ischemic injury. Research has demonstrated that SNH pretreatment can protect PC12 cells (a cell line used as a model for neuronal studies) against oxygen-glucose deprivation/reperfusion (OGD/R)-induced cell death . This protection extends to cellular morphology, with SNH significantly preserving cell protrusions that are typically damaged during ischemic conditions .

The neuroprotective effects of Senkyunolide H make it a promising candidate for addressing neurological disorders, particularly those involving neuronal damage due to ischemia, such as stroke. Its ability to protect neurons from oxidative stress and inflammatory damage may contribute to improved outcomes in these conditions.

Effects on Signaling Pathways

The pharmacological effects of Senkyunolide H are mediated through multiple signaling pathways, which helps explain its diverse biological activities. Two key pathways have been identified:

ERK and NF-κB Pathway

Research has shown that Senkyunolide H can attenuate LPS-mediated neuroinflammation and oxidative stress in BV2 microglial cells by regulating the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways . Western blot assays have suggested that SNH can inactivate these pathways, which are central to inflammatory responses and oxidative stress.

cAMP-PI3K/AKT Signaling Pathway

Another significant pathway influenced by Senkyunolide H is the cyclic adenosine monophosphate (cAMP)-phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. Studies have revealed that SNH treatment leads to an increased level of intracellular cAMP and upregulated protein levels of phosphorylated cAMP response element-binding protein (p-CREB), phosphorylated AKT (p-AKT), phosphorylated 3-phosphoinositide-dependent protein kinase-1 (p-PDK1), and protein kinase A (PKA) . These changes contribute to the cell-protective effects of Senkyunolide H against OGD/R-induced injury.

Research Challenges and Future Directions

Pharmacokinetic Considerations

While Senkyunolide H shows promising pharmacological activities, more research is needed to fully characterize its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion profiles. This information is crucial for developing effective dosing strategies and formulations for potential therapeutic applications. Future studies should focus on determining the bioavailability of Senkyunolide H and identifying any potential metabolites that might contribute to or modify its biological activities.

Mechanism Elucidation

Although several signaling pathways have been identified as targets of Senkyunolide H, further research is needed to fully elucidate the molecular mechanisms underlying its various pharmacological effects. This includes identifying specific receptor interactions, understanding the temporal sequence of pathway activation or inhibition, and characterizing any direct antioxidant mechanisms. A more comprehensive understanding of these mechanisms will facilitate the development of more targeted and effective therapeutic strategies.

Clinical Translation

The promising results from in vitro and preclinical studies of Senkyunolide H need to be translated into clinical settings to evaluate its safety, efficacy, and optimal dosing in humans. This requires well-designed clinical trials that can assess both the short-term effects and any potential long-term benefits or risks associated with Senkyunolide H administration. Additionally, research into appropriate drug delivery systems that can enhance the bioavailability and target specificity of Senkyunolide H will be crucial for its successful clinical application.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume